

# Renzapride hydrochloride solubility and stability in aqueous solutions

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## Compound of Interest

Compound Name: *Renzapride hydrochloride*

Cat. No.: *B1680515*

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## Renzapride Hydrochloride Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility and stability of **Renzapride hydrochloride** in aqueous solutions. Due to the limited availability of specific public data on the aqueous solubility and degradation kinetics of **Renzapride hydrochloride**, this guide offers both the available information and detailed experimental protocols to enable researchers to determine these parameters in their own laboratories.

## Frequently Asked Questions (FAQs)

Q1: What is the solubility of **Renzapride hydrochloride** in common laboratory solvents?

A1: **Renzapride hydrochloride** shows good solubility in DMSO. For in vivo studies, it can be formulated in co-solvent systems. Specific solubility data is summarized in the tables below. Information on its solubility in simple aqueous buffers is not readily available in the public domain.

Q2: How should I store **Renzapride hydrochloride** stock solutions?

A2: Stock solutions of **Renzapride hydrochloride** in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.<sup>[1][2]</sup>

Q3: What is the known stability profile of **Renzapride hydrochloride** in aqueous solutions?

A3: Specific data on the degradation kinetics and pH-rate profile of **Renzapride hydrochloride** in aqueous solutions is not extensively published. However, studies on structurally related benzamide compounds, such as batanopride, suggest that stability is pH-dependent.[3] Batanopride hydrochloride shows optimal stability in the pH range of 4.5-5.5.[3] It is recommended to perform a stability study to determine the optimal pH for your experimental conditions.

Q4: I am observing precipitation when preparing my aqueous solution of **Renzapride hydrochloride**. What can I do?

A4: Precipitation can occur if the solubility limit is exceeded or due to the use of inappropriate solvents. If you are preparing aqueous dilutions from a DMSO stock, ensure the final concentration of DMSO is low enough to not cause precipitation of your compound in the aqueous buffer. Gentle heating and/or sonication may aid in dissolution.[1] For aqueous solutions, it is crucial to determine the solubility at the desired pH and temperature first.

Q5: How can I determine the solubility of **Renzapride hydrochloride** in my specific aqueous buffer?

A5: You can perform a shake-flask solubility experiment. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q6: How do I conduct a stability study for **Renzapride hydrochloride** in my formulation?

A6: A forced degradation study is recommended to understand the stability of **Renzapride hydrochloride**. This involves subjecting the compound in your desired aqueous solution to various stress conditions like acid, base, oxidation, heat, and light. The degradation can be monitored using a stability-indicating HPLC method. A general protocol is available in the "Experimental Protocols" section.

## Data Presentation

### Solubility Data

Table 1: Solubility of **Renzapride Hydrochloride** in Various Solvents

Solvent/System	Solubility	Observations
DMSO	25 mg/mL (77.20 mM)	Ultrasonic treatment may be needed. <a href="#">[2]</a>
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (7.72 mM)	Clear solution. <a href="#">[1]</a>
10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline)	2.5 mg/mL (7.72 mM)	Suspended solution, requires sonication. <a href="#">[1]</a>
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (7.72 mM)	Clear solution. <a href="#">[1]</a>

Table 2: Solubility of **Renzapride Hydrochloride Hydrate (Form II)** in Aqueous Ethanol

Water/Solvent Mixture	Solubility (mg/mL)
1% water in ethanol	9.0
5% water in ethanol	17.5
10% water in ethanol	21.2
1% water in Isopropyl alcohol	1.1

Data from a patent document, specific conditions may apply.

## Stability Data

Table 3: Recommended Storage Conditions for **Renzapride Hydrochloride**

Form	Storage Temperature	Duration
Solid Powder	-20°C	3 years
Solid Powder	4°C	2 years
In Solvent (e.g., DMSO)	-80°C	6 months <a href="#">[1]</a> <a href="#">[2]</a>
In Solvent (e.g., DMSO)	-20°C	1 month <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

- **Preparation of Buffers:** Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 6, 7.4, 8, 10).
- **Sample Preparation:** Add an excess amount of **Renzapride hydrochloride** to a known volume of each buffer in separate vials.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
- **Quantification:** Dilute the filtered supernatant with a suitable solvent and quantify the concentration of **Renzapride hydrochloride** using a validated analytical method, such as HPLC-UV.
- **Data Analysis:** The measured concentration represents the solubility of **Renzapride hydrochloride** at that specific pH and temperature.

### Protocol 2: Forced Degradation Study in Aqueous Solution

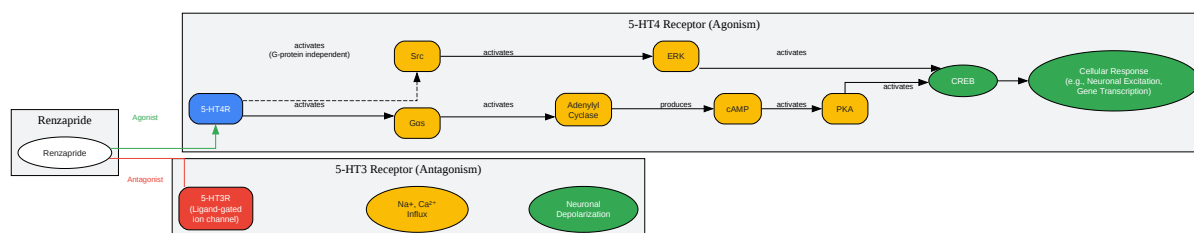
- **Solution Preparation:** Prepare a stock solution of **Renzapride hydrochloride** in the aqueous buffer of interest at a known concentration.
- **Stress Conditions:**
  - **Acid Hydrolysis:** Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

- Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
- Oxidative Degradation: Add hydrogen peroxide to the stock solution to achieve a final concentration of 3% H<sub>2</sub>O<sub>2</sub>.
- Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
- Photostability: Expose the stock solution to light (e.g., ICH option 1 or 2).
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent **Renzapride hydrochloride** from any degradation products.
- Data Analysis: Calculate the percentage of **Renzapride hydrochloride** remaining at each time point for each stress condition. This will provide an understanding of the degradation pathways and the stability of the compound under different conditions.

## Mandatory Visualizations

### Renzapride Signaling Pathways

Renzapride acts as a 5-HT<sub>4</sub> receptor agonist and a 5-HT<sub>3</sub> receptor antagonist.<sup>[4][5]</sup> The diagrams below illustrate the general signaling pathways associated with these receptors.



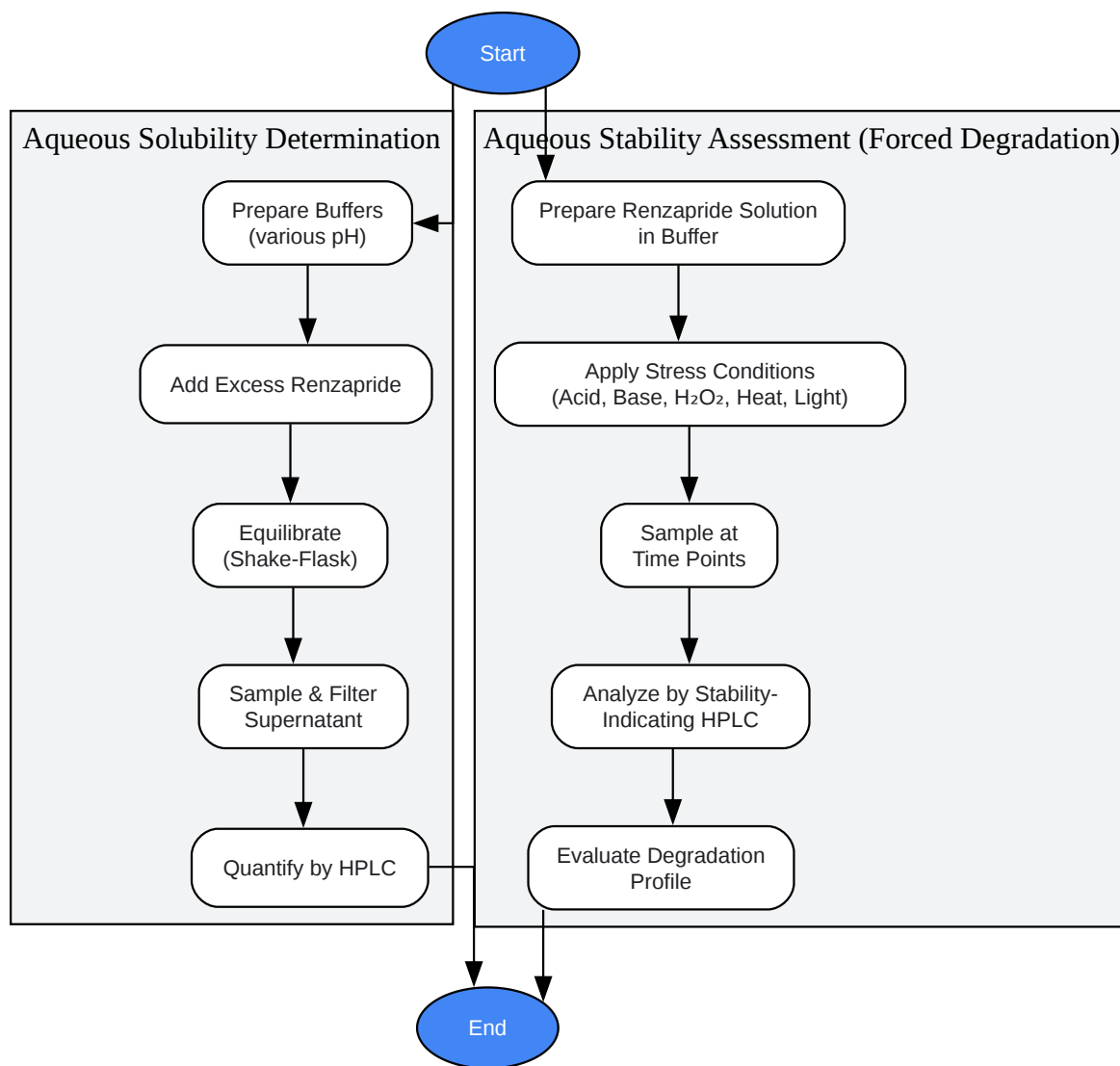
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Caption: Renzapride's dual mechanism of action.

The 5-HT<sub>4</sub> receptor is a G-protein coupled receptor that, upon activation, primarily signals through the G<sub>αs</sub> subunit to activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[6][7] This pathway is involved in various cellular responses, including neuronal excitation and gene transcription.[6] There is also evidence for a G-protein independent pathway involving the activation of Src tyrosine kinase.[7][8]

The 5-HT<sub>3</sub> receptor is a ligand-gated ion channel.[9] Its activation by serotonin normally leads to a rapid influx of cations (Na<sup>+</sup>, Ca<sup>2+</sup>), causing neuronal depolarization.[9][10] Renzapride, as an antagonist, blocks this channel, thereby inhibiting this excitatory signal.

## Experimental Workflow



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Caption: Workflow for solubility and stability testing.

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